molecular formula C17H13Br B8751158 5-(2-Bromo-ethylidene)-5H-dibenzo(A,D)cycloheptene

5-(2-Bromo-ethylidene)-5H-dibenzo(A,D)cycloheptene

Cat. No.: B8751158
M. Wt: 297.2 g/mol
InChI Key: MQSMPOHUPFYBKF-UHFFFAOYSA-N
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Description

5-(2-Bromo-ethylidene)-5H-dibenzo(A,D)cycloheptene is a useful research compound. Its molecular formula is C17H13Br and its molecular weight is 297.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13Br

Molecular Weight

297.2 g/mol

IUPAC Name

2-(2-bromoethylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene

InChI

InChI=1S/C17H13Br/c18-12-11-17-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)17/h1-11H,12H2

InChI Key

MQSMPOHUPFYBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-ethylidene-5H-dibenzo[a,d]cycloheptene (10.9 g., 0.05 mole), N-bromosuccinimide (8.9 g., 0.05 mole), benzoyl peroxide (15 mg.) and 150 ml. of carbon tetrachloride is stirred and heated to refluxing on the steam-bath for 4 hours. After cooling, the succinimide is separated by filtration and washed with carbon tetrachloride. The combined filtrate and washings are evaporated to dryness under reduced pressure. Crystallization of the residual solid from petroleum ether gave 5-(2-bromoethylidene)-5H-dibenzo[a,d]cycloheptene in a yield of 10.65 g. (72%), m.p. 87.5°-89.5°C. An analytical sample, after recrystallization from petroleum ether, melted at 89°-90°C.
Name
5-ethylidene-5H-dibenzo[a,d]cycloheptene
Quantity
10.9 g
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reactant
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8.9 g
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15 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 2.8 g (12.8 mmol) of 5-ethylidene-5H-dibenzo [a,d]cycloheptene dissolved in 150 ml of carbon tetrachloride is added 1 equivalent of dry N-bromosuccinimide and a few milligrams of benzoylperoxide. The mixture is warmed and lightened with a 150 W lamp and after a few minutes the reaction is finished as indicated by succinimide floating at the surface. The mixture is cooled, filtered and evaporated to dryness. NMR indicates an almost quantitative yield. The compound is used as such, without further purification.
Name
5-ethylidene-5H-dibenzo [a,d]cycloheptene
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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